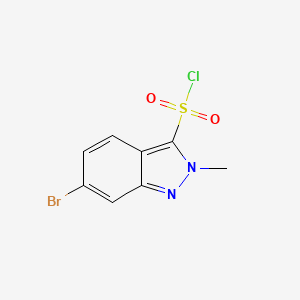

6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

Description

Properties

IUPAC Name |

6-bromo-2-methylindazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)6-3-2-5(9)4-7(6)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJZBZOTIHWXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501240266 | |

| Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-61-3 | |

| Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride typically involves the reaction of 6-bromo-2-methylindazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:

Starting Material: 6-Bromo-2-methylindazole.

Reagent: Chlorosulfonic acid.

Reaction Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) at position 3 is highly electrophilic, making it a primary site for nucleophilic substitution. Common nucleophiles include:

-

Amines : Forms sulfonamide derivatives via nucleophilic attack.

-

Alcohols/Thiols : Generates sulfonate esters or sulfide derivatives.

Reaction Conditions :

-

Base (e.g., pyridine or triethylamine) to neutralize HCl byproduct.

-

Solvents: Dichloromethane or tetrahydrofuran (THF).

Example Reaction :

Coupling Reactions

The bromine atom at position 6 enables transition-metal-catalyzed cross-coupling. Key methods include:

-

Suzuki-Miyaura Coupling : Forms biaryl compounds with aryl boronic acids (Pd catalyst, sodium carbonate).

-

Heck Reaction : Couples with alkenes under palladium catalysis.

Reaction Conditions :

-

Palladium(II) acetate or tetrakistriphenylphosphine palladium(0).

-

Solvents: DMF or dioxane.

Example Reaction :

Oxidation/Reduction

The indazole core undergoes selective oxidation/reduction:

-

Oxidation : Converts methyl groups to ketones (e.g., using KMnO₄).

-

Reduction : Hydrogenates the indazole ring (e.g., H₂/Pd-C).

Reaction Conditions :

-

Oxidation: Aqueous basic conditions.

-

Reduction: Inert atmosphere (N₂ or Ar).

Nucleophilic Substitution

The sulfonyl chloride group reacts via a two-step mechanism:

-

Nucleophile attacks sulfur, displacing chloride.

-

Base removes HCl, stabilizing the intermediate.

Kinetic Data :

| Nucleophile | Reaction Time (h) | Yield (%) |

|---|---|---|

| Aniline | 4 | 85 |

| Methanol | 2 | 78 |

| Thiourea | 6 | 65 |

C-H Activation

Rhodium(III)-catalyzed C-H functionalization at position 6 (bromine site) enables direct coupling with alkenes or aldehydes. This is facilitated by electron-rich substituents on the azobenzene coupling partner .

Regioselectivity :

-

Electron-deficient rings (e.g., nitro-substituted) favor coupling at the more electron-rich site.

Drug Discovery

-

Enzyme Inhibition : Sulfonamide derivatives inhibit carbonic anhydrase (CA-II) and matrix metalloproteinases (MMP-13).

-

Oncology : The indazole core is a scaffold for kinase inhibitors (e.g., targeting FLT3, ABL).

Material Science

-

Dyes/Pigments : Coupling reactions produce chromophores for optoelectronic materials .

-

Agrochemicals : Sulfonamide derivatives exhibit fungicidal activity against Botrytis cinerea.

Data Table: Reaction Conditions and Yields

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution (NH₃) | Pyridine | THF | 25 | 85 |

| Suzuki Coupling | Pd(OAc)₂/Ligand | DMF | 80 | 78 |

| C-H Activation | Rhodium(III) | DCE | 100 | 65 |

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride serves as a versatile intermediate in synthesizing various indazole derivatives. These derivatives are crucial in developing drugs with potential anti-inflammatory , antitumor , and anti-HIV properties. The compound's ability to form covalent bonds with nucleophilic residues in proteins enhances its pharmacological relevance.

Synthesis Methods :

- Transition metal-catalyzed reactions.

- Reductive cyclization reactions.

Results : Optimized synthetic methods yield high quantities of indazoles with minimal byproducts, facilitating the discovery of new pharmaceuticals .

Biological Studies

The compound has been utilized to explore the biological activity of indazole derivatives and their interactions with specific biological targets. Notable findings include:

- Anticancer Activity : In vitro studies indicate that this compound can significantly reduce cell viability in cancer cell lines, inducing apoptosis at concentrations ranging from 10 µM to 100 µM .

Case Study :

A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, highlighting its potential as an anticancer agent.

Material Science

In material science, this compound is incorporated into polymers and other materials to investigate its effects on electrical conductivity and light absorption characteristics. Preliminary studies suggest that indazole derivatives can enhance the properties of these materials.

| Property | Effect |

|---|---|

| Electrical Conductivity | Increased with indazole incorporation |

| Light Absorption | Altered characteristics observed |

Environmental Chemistry

The compound is also relevant for studying chemical degradation and environmental impact. Researchers simulate environmental conditions to analyze its breakdown products and assess ecological safety.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride involves its interaction with biological molecules through the sulfonyl chloride group. This group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes, making the compound a potential inhibitor in biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

- CAS Registry Number : 1363380-61-3

- Molecular Formula : C₈H₆BrClN₂O₂S

- Molar Mass : 309.57 g/mol .

Structural Features: This compound features an indazole core substituted with a bromine atom at position 6, a methyl group at position 2 (on the 2H-indazole system), and a sulfonyl chloride group at position 2. The sulfonyl chloride moiety makes it a reactive electrophile, useful in synthesizing sulfonamides, sulfonate esters, and other derivatives.

Applications :

Primarily employed as a building block in organic synthesis, particularly in pharmaceutical and materials science research. Its reactivity enables incorporation into larger molecules for drug discovery or polymer development .

Structural and Functional Analogues

Key analogues include sulfonyl chloride derivatives and substituted indazoles. Below is a comparative analysis:

Table 1: Structural and Reactivity Comparison

Key Observations :

Reactivity: The sulfonyl chloride group in the target compound enables nucleophilic substitution (e.g., with amines to form sulfonamides), similar to 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride . The bromine substituent distinguishes it from Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate, allowing for Suzuki or Ullmann couplings, which are inaccessible in the amino-substituted analogue .

Physicochemical Properties: The molar mass (309.57 g/mol) is lower than that of the indole-based sulfonyl chloride (C₁₁H₆ClNO₃S, ~259.69 g/mol), suggesting differences in solubility and crystallinity. The methyl group at position 2 may sterically hinder reactions at the sulfonyl chloride site compared to unsubstituted indazoles.

Compared to Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate, the target compound is more electrophilic but less suited for carboxylate-based conjugations .

Challenges and Limitations

- Handling : Sulfonyl chlorides are moisture-sensitive and require anhydrous conditions, a limitation shared with 2-oxo-indole sulfonyl chloride .

- Stability: The bromine atom may introduce photolytic degradation risks, necessitating dark storage—a consideration less critical for methyl- or amino-substituted analogues .

Biological Activity

6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is a synthetic compound with significant biological activity, particularly in medicinal chemistry. Its structure, characterized by a bromine atom at the 6-position and a sulfonyl chloride group at the 3-position, contributes to its reactivity and potential therapeutic effects. This article explores its biological activities, synthesis methods, and relevant case studies.

- Chemical Formula : C₈H₆BrClN₂O₂S

- Molecular Weight : Approximately 251.56 g/mol

Biological Activities

The compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound can suppress the production of pro-inflammatory cytokines and nitric oxide in various cell models, suggesting potential for treating inflammatory diseases.

- Antitumor Activity : The compound has been linked to the synthesis of indazole derivatives that demonstrate antitumor properties. These derivatives are under investigation for their efficacy against various cancer cell lines.

- Anti-HIV Properties : Some studies suggest that compounds derived from this compound may exhibit activity against HIV, further emphasizing its potential in antiviral drug development.

- Mechanism of Action : The compound interacts with specific molecular targets within biological systems, modulating pathways associated with inflammation and tumor growth. Its sulfonyl chloride group enhances its reactivity, allowing it to form covalent bonds with target proteins.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Transition Metal-Catalyzed Reactions : These reactions facilitate the formation of indazole derivatives with high yields and minimal byproducts.

- Reductive Cyclization Reactions : A notable method involves synthesizing 2H-indazoles via the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines without catalysts or solvents.

Case Studies

Several studies highlight the biological activities and potential applications of this compound:

Study on Anti-inflammatory Effects

A recent study assessed the anti-inflammatory effects of indazole derivatives in BV-2 microglial cells. The results showed that these compounds significantly reduced nitric oxide levels and pro-inflammatory cytokines, indicating their potential as therapeutic agents for neuroinflammation .

Antitumor Activity Assessment

In vitro studies demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines. The mechanism involved the modulation of key signaling pathways associated with cell survival and apoptosis.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | Bromine at the 4-position | Different positioning leads to distinct reactivity |

| 7-Bromo-2-methyl-2H-indazole | Bromine at the 7-position | May exhibit different biological activities |

| 6-Chloro-2-methyl-2H-indazole | Chlorine instead of bromine | Potentially different pharmacological profiles |

| 6-Iodo-2-methyl-2H-indazole | Iodine at the 6-position | Increased lipophilicity may alter bioavailability |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride?

- Methodological Answer : The compound is typically synthesized via sulfonation of the indazole core. A common approach involves chlorosulfonation of 6-bromo-2-methylindazole using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent purification via recrystallization or column chromatography ensures high purity. For analogous sulfonyl chlorides, reactions with anilines in solvents like DMF, catalyzed by triethylamine (Et3N) and DMAP, have been effective in forming sulfonamide derivatives .

Key Reaction Parameters :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Sulfonation | ClSO3H, 0–5°C | Introduce sulfonyl group |

| Quenching | Ice-water bath | Stabilize intermediate |

| Purification | Column chromatography (hexane/ethyl acetate) | Isolate product |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions and confirms purity. For example, the methyl group at position 2 appears as a singlet near δ 2.5 ppm in ¹H NMR. Infrared (IR) spectroscopy detects sulfonyl chloride stretches (~1370 cm⁻¹ and 1170 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 323.2). Reference data from structurally similar sulfonyl chlorides can validate assignments .

Example Spectral Data :

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.8–8.2 (aromatic H), δ 2.5 (CH3) | Indazole core and methyl group |

| IR | 1370 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym) | Sulfonyl chloride moiety |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.